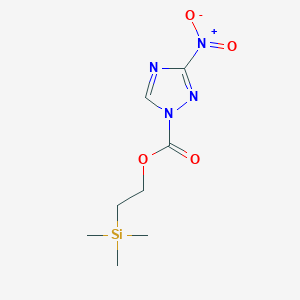

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate

概要

説明

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C8H14N4O4Si and a molecular weight of 258.31 g/mol . It is known for its stability and utility in various chemical reactions, particularly as a protecting group for amines . The compound appears as a white to light yellow powder or crystal .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of (2-(Chlorocarbonyl)oxy)ethyltrimethylsilane with 3-Nitro-1,2,4-triazole . The reaction proceeds under neutral conditions, and the product is obtained in high purity without the need for tedious purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the stability and non-hygroscopic nature of the compound suggest that it can be produced and stored without significant decomposition . The process likely involves standard organic synthesis techniques and careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols.

Protection Reactions: It is used to protect amines in various synthetic procedures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions for deprotection and various nucleophiles for substitution reactions . The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include protected amines and other derivatives depending on the nucleophile used .

科学的研究の応用

Protecting Reagent

Teoc-NT is primarily recognized for its role as a protecting group in organic synthesis. It is particularly useful in the protection of carboxylic acids and amines during multi-step synthetic processes. The trimethylsilyl group provides stability against nucleophilic attack while allowing for selective deprotection under mild conditions.

Reactivity

The compound is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It reacts readily with amines, making it suitable for various coupling reactions .

Antimicrobial Activity

Recent studies have investigated the biological activity of derivatives of 3-nitro-1H-1,2,4-triazole compounds, including Teoc-NT. These derivatives have shown promising antitrypanosomatid activity, which indicates potential use in treating diseases like Chagas disease caused by Trypanosoma cruzi. For instance, analogs have demonstrated significant in vitro activity with low IC50 values compared to standard treatments .

Case Study: Antichagasic Activity

One notable study synthesized a series of triazole derivatives where compound 15g exhibited an IC50 value of 0.09 μM against Trypanosoma cruzi, indicating it was 68-fold more active than the conventional drug benznidazole . This highlights the potential of Teoc-NT derivatives in developing new therapeutic agents.

Applications in Material Science

Teoc-NT can also be utilized in material science for the modification of polymer surfaces and the development of advanced materials due to its silicon component, which can enhance the mechanical properties and thermal stability of polymers.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Synthetic Organic Chemistry | Protecting reagent for carboxylic acids and amines; stable against nucleophiles |

| Medicinal Chemistry | Potential antichagasic agent; derivatives show significant biological activity |

| Material Science | Surface modification and enhancement of polymer properties |

作用機序

The mechanism of action of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate involves its ability to engage in nucleophilic substitution reactions . The trimethylsilyl group provides steric protection, while the nitro-triazole moiety participates in the reaction, leading to the formation of stable products . The compound’s stability under various conditions makes it a valuable reagent in synthetic chemistry .

類似化合物との比較

Similar Compounds

2-(Trimethylsilyl)ethyl chloroformate: Less stable and more prone to decomposition.

3-Nitro-1,2,4-triazole: Used as a starting material for the synthesis of the compound.

Uniqueness

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is unique due to its high stability, non-hygroscopic nature, and ease of handling . These properties make it superior to other similar compounds, particularly in applications requiring long-term storage and high purity .

生物活性

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (CAS No. 1001067-09-9) is a triazole derivative that has garnered attention for its diverse biological activities. The compound's structure includes a triazole ring, which is known for its stability and ability to engage in various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₈H₁₄N₄O₄Si

- Molecular Weight : 258.31 g/mol

- Physical State : Solid (light yellow crystalline)

- Solubility : Soluble in organic solvents such as dichloromethane, THF, and acetonitrile .

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. The presence of the triazole moiety in this compound enhances its efficacy against various pathogens. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities due to their ability to inhibit enzyme systems unique to microorganisms .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, the compound's structural features allow it to interact effectively with cancer cell targets. In vitro studies have shown that compounds containing a triazole ring can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| L1210 (murine leukemia) | 9.6 ± 0.7 |

| CEM (human T-lymphocyte) | Data not specified |

| HeLa (cervical carcinoma) | Data not specified |

| HMEC-1 (microvascular endothelial) | Data not specified |

| BAEC (bovine aortic endothelial) | Data not specified |

The IC₅₀ value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to other triazole derivatives .

The biological activity of triazoles often involves interaction with enzymes and receptors through non-covalent bonds. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the carbon atoms contribute to overall molecular stability. This feature is crucial for binding to biological targets such as kinases and other proteins involved in cancer progression .

Study on Anticancer Efficacy

A study focused on the effects of various triazole compounds on cancer cell lines demonstrated that modifications in the triazole structure could significantly enhance their anticancer properties. For example, replacing traditional amide bonds with triazole rings resulted in lower IC₅₀ values across several tested lines, indicating improved potency against tumorigenesis .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of several triazole derivatives against common pathogens. Results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted potential applications in treating infections resistant to conventional antibiotics .

特性

IUPAC Name |

2-trimethylsilylethyl 3-nitro-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJYIDOVYPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635845 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001067-09-9 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate in organic chemistry?

A1: this compound, often abbreviated as Teoc-NT, serves as a reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. [] This protecting group finds utility in temporarily masking the reactivity of amines and alcohols during organic synthesis. []

Q2: What are the structural characteristics of this compound?

A2: The provided research outlines the following structural information for this compound:

- Molecular Formula: C8H14N4O4Si []

- Molecular Weight: 258.31 g/mol []

- Melting Point: Decomposes at 85–86 °C []

- Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the research paper. [] Additionally, crystallographic data can be accessed under supplementary number CCDC 675623. []

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Yes, the research highlights important precautions. This compound can release CO2 gas during prolonged storage. [] Therefore, caution is advised when opening the container. To minimize decomposition, storage under an inert gas atmosphere and refrigeration are recommended. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。